molecular formula C10H6S B2698185 7-Ethynyl-1-benzothiophene CAS No. 1516575-71-5

7-Ethynyl-1-benzothiophene

Cat. No.: B2698185
CAS No.: 1516575-71-5
M. Wt: 158.22
InChI Key: PKUAQDUKODVULU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzothiophene derivatives, which include 7-ethynyl-1-benzothiophene, are known to have diverse applications in medicinal chemistry .

Mode of Action

Benzothiophene derivatives are synthesized using coupling reactions and electrophilic cyclization reactions . This suggests that the interaction of this compound with its targets could involve similar chemical reactions.

Biochemical Pathways

Benzothiophene derivatives are known to have diverse applications in medicinal chemistry and materials science . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

aureus and potential as antifungal agents . This suggests that this compound could potentially have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiophene derivatives, including 7-Ethynyl-1-benzothiophene, can be achieved through various methods. One common approach involves coupling reactions and electrophilic cyclization reactions . For instance, the Sonogashira cross-coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene with 1-ethynyl-2-(methylsulfanyl)benzene, followed by electrophilic cyclization, can yield benzothiophene derivatives .

Industrial Production Methods: Industrial production of benzothiophene derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of metal catalysts, such as palladium, in coupling reactions is a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Ethynyl-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .

Scientific Research Applications

7-Ethynyl-1-benzothiophene has a wide range of applications in scientific research:

Properties

IUPAC Name

7-ethynyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUAQDUKODVULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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